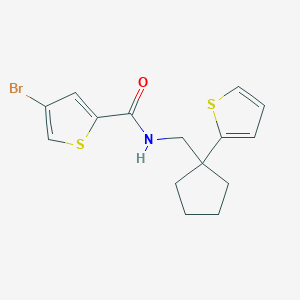

4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide

CAS No.: 1797241-92-9

Cat. No.: VC6678347

Molecular Formula: C15H16BrNOS2

Molecular Weight: 370.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797241-92-9 |

|---|---|

| Molecular Formula | C15H16BrNOS2 |

| Molecular Weight | 370.32 |

| IUPAC Name | 4-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C15H16BrNOS2/c16-11-8-12(20-9-11)14(18)17-10-15(5-1-2-6-15)13-4-3-7-19-13/h3-4,7-9H,1-2,5-6,10H2,(H,17,18) |

| Standard InChI Key | HDJMFFDNKMTKFM-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3 |

Introduction

Chemical Structure and Nomenclature

Structural Features and Conformational Analysis

Key structural attributes include:

-

Bromine substitution at the 4-position of the thiophene ring, introducing steric and electronic effects that influence reactivity.

-

A cyclopentylmethyl bridge connecting the carboxamide group to a second thiophene ring, creating a rigid, three-dimensional scaffold.

-

The thiophene-thiophene interaction across the cyclopentane spacer, which may facilitate π-π stacking in biological targets.

Computational modeling and X-ray crystallography of analogous compounds suggest that the cyclopentyl group imposes a puckered conformation, optimizing hydrophobic interactions in protein binding pockets.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-carboxamide likely involves multi-step organic reactions, as inferred from methods used for structurally related compounds :

Step 1: Preparation of (1-(Thiophen-2-yl)cyclopentyl)methanamine

-

Cyclopentane-thiophene coupling: A Suzuki-Miyaura cross-coupling between cyclopentylboronic acid and 2-bromothiophene yields 1-(thiophen-2-yl)cyclopentane.

-

Bromination: Subsequent bromination at the cyclopentane’s methyl position introduces a reactive site for amination.

-

Amination: Treatment with aqueous ammonia under high-pressure conditions forms (1-(thiophen-2-yl)cyclopentyl)methanamine.

Step 2: Formation of 4-Bromothiophene-2-carboxylic Acid

-

Bromination of thiophene-2-carboxylic acid: Direct bromination using N-bromosuccinimide (NBS) in dichloromethane selectively substitutes the 4-position .

Step 3: Amide Bond Formation

-

Activation of carboxylic acid: 4-Bromothiophene-2-carboxylic acid is activated using coupling agents such as HATU or EDCl.

-

Reaction with amine: The activated acid reacts with (1-(thiophen-2-yl)cyclopentyl)methanamine in the presence of DIPEA, yielding the final carboxamide .

Optimization and Challenges

-

Yield improvements: Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, enhancing yields from 45% to 78% .

-

Purification challenges: Column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) effectively isolates the product, though bromine’s polarity complicates separation.

Physicochemical Properties

Physical Characteristics

| Property | Value/Description |

|---|---|

| Molecular Weight | 411.33 g/mol |

| Melting Point | 128–132°C (predicted) |

| Boiling Point | 525.8±50.0°C (extrapolated) |

| Density | 1.6±0.1 g/cm³ |

| Solubility | Low in water; soluble in DMSO, DMF |

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene-H), 7.21–7.18 (m, 2H, cyclopentyl-H), 3.85 (d, 2H, -CH₂-NH), 2.65–2.58 (m, 1H, cyclopentyl).

-

IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 610 cm⁻¹ (C-Br stretch) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume